N-cyclooctyl-3-oxobutanamide
Overview
Description
N-cyclooctyl-3-oxobutanamide: is a chemical compound with the molecular formula C12H21NO2 . It is known for its unique structure, which includes a cyclooctyl group attached to a 3-oxobutanamide moiety. This compound is utilized in various scientific research fields due to its versatile properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclooctyl-3-oxobutanamide typically involves the reaction of cyclooctylamine with 3-oxobutanoic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-cyclooctyl-3-oxobutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the amide group under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
N-cyclooctyl-3-oxobutanamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including drug development.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclooctyl-3-oxobutanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. Detailed studies are required to elucidate the precise mechanisms involved .
Comparison with Similar Compounds
- N-cyclooctyl-3-oxopropanamide
- N-cyclooctyl-3-oxopentanamide
- N-cyclooctyl-3-oxohexanamide
Comparison: N-cyclooctyl-3-oxobutanamide is unique due to its specific chain length and functional groups. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research applications .
Properties
IUPAC Name |
N-cyclooctyl-3-oxobutanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-10(14)9-12(15)13-11-7-5-3-2-4-6-8-11/h11H,2-9H2,1H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WISHOQVCIWQGMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1CCCCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60387283 | |
Record name | N-cyclooctyl-3-oxobutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60387283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58102-36-6 | |
Record name | N-cyclooctyl-3-oxobutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60387283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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